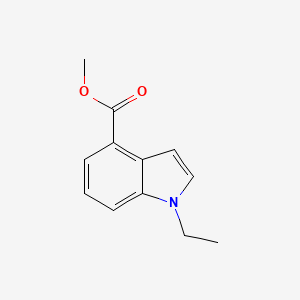
2,3-Difluoro-1-(hexyloxy)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-1-(hexyloxy)-4-methylbenzene is an organic compound characterized by the presence of two fluorine atoms, a hexyloxy group, and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene typically involves the introduction of the hexyloxy group and the fluorine atoms onto the benzene ring. One common method involves the reaction of 2,3-difluorophenol with hexyl bromide in the presence of a base such as potassium carbonate to form the hexyloxy derivative. The methyl group can then be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Difluoro-1-(hexyloxy)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Amino or thiol-substituted derivatives
Applications De Recherche Scientifique
2,3-Difluoro-1-(hexyloxy)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, potentially inhibiting or modulating their activity. The hexyloxy and methyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene
- 2,3-Difluoro-1-(hexyloxy)-4-(methylsulfanyl)benzene
- 2,3-Difluoro-1-methoxy-4-(trans-4-propylcyclohexyl)methoxybenzene
Uniqueness
2,3-Difluoro-1-(hexyloxy)-4-methylbenzene is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. The presence of both fluorine atoms and a hexyloxy group on the benzene ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2,3-difluoro-1-hexoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2O/c1-3-4-5-6-9-16-11-8-7-10(2)12(14)13(11)15/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXLEXZNFDESKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C(=C(C=C1)C)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B6335992.png)








![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)
![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)
![2-Chloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepin-4(5H)-one](/img/structure/B6336072.png)
